N-(2-CHLOROETHYL)-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
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Overview
Description
N-(2-CHLOROETHYL)-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and reactivity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROETHYL)-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes nitration, chlorination, and amide formation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. Advanced techniques like hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry (MS) are used to monitor and control the quality of the product .
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROETHYL)-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom in the compound
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are optimized to achieve the desired products efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-CHLOROETHYL)-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-CHLOROETHYL)-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE involves its interaction with cellular components, leading to various biochemical effects. The compound can form DNA adducts, leading to DNA damage and cell cycle arrest. It also releases nitric oxide (NO), which can induce cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Carmustine (BCNU)
- Lomustine
- Fotemustine
- Nimustine
Uniqueness
N-(2-CHLOROETHYL)-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is unique due to its specific structural features and reactivity. Unlike other similar compounds, it has a distinct nitro group and anthracene backbone, which contribute to its unique chemical and biological properties .
Properties
IUPAC Name |
N-(2-chloroethyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O5/c18-7-8-19-17(23)12-6-5-11-13(14(12)20(24)25)16(22)10-4-2-1-3-9(10)15(11)21/h1-6H,7-8H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGBNQLPQDXJDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NCCCl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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